
2-(3-Nitrophenyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-(3-nitrofenil)piperazina es un compuesto químico con la fórmula molecular C10H14ClN3O2. Es un derivado de la piperazina, un compuesto orgánico heterocíclico que contiene un anillo de seis miembros con dos átomos de nitrógeno en posiciones opuestas.
Métodos De Preparación
La síntesis del clorhidrato de 2-(3-nitrofenil)piperazina generalmente implica la reacción de 3-nitroanilina con piperazina en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un solvente adecuado y un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para optimizar el rendimiento y la pureza del compuesto. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar una calidad constante y un alto rendimiento .
Análisis De Reacciones Químicas
El clorhidrato de 2-(3-nitrofenil)piperazina experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitroso o nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, en las que el grupo nitro es reemplazado por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores como paladio sobre carbono y nucleófilos como aminas o tioles.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-(3-nitrofenil)piperazina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-(3-nitrofenil)piperazina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo nitrofenilo juega un papel crucial en estas interacciones, influyendo en la afinidad de unión y la actividad del compuesto. Las vías exactas implicadas dependen de la aplicación específica y del sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
El clorhidrato de 2-(3-nitrofenil)piperazina se puede comparar con otros derivados de la piperazina, como:
Clorhidrato de 1-(2,3-diclorofenil)piperazina:
Clorhidrato de 1-(2,4-dimetilfenil)piperazina: La presencia de grupos metilo en este compuesto influye en su reactividad y actividad biológica. La singularidad del clorhidrato de 2-(3-nitrofenil)piperazina radica en la presencia del grupo nitrofenilo, que le confiere propiedades químicas y biológicas específicas que lo distinguen de otros derivados de la piperazina.
Propiedades
Fórmula molecular |
C10H14ClN3O2 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10;/h1-3,6,10-12H,4-5,7H2;1H |
Clave InChI |
ZSUMJAFDNIRLFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
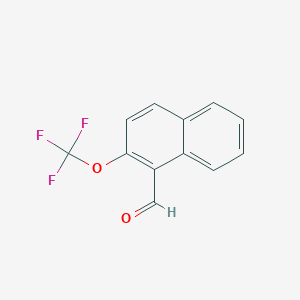
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)
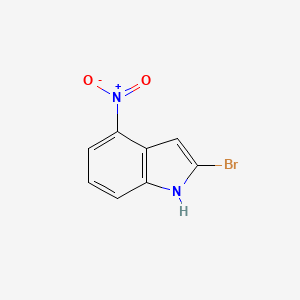
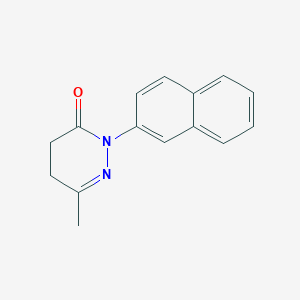
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
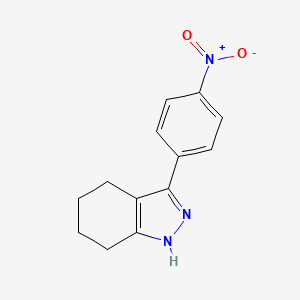
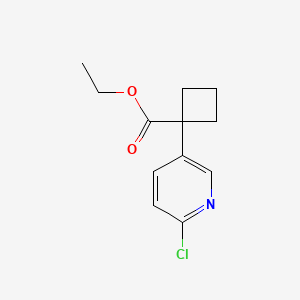
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
